
Bodipy 558/568 C12
Overview
Description
Bodipy 558/568 C12, also known as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is an orange-red fluorescent fatty acid. This compound is widely used as a synthetic precursor to various fluorescent phospholipids. Unlike other fluorophores such as pyrene, DPH, and NBD, Bodipy dyes are relatively insensitive to environmental changes and exhibit fluorescence in both aqueous and lipid environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bodipy 558/568 C12 involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene with 2-thienyl and dodecanoic acid. The reaction typically occurs in the presence of a base such as sodium bicarbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality anhydrous solvents and controlled reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Biochemical Interactions in Live Cells
Recent studies highlight Bodipy 558/568 C12’s interactions with cellular components:
- Peroxisome Staining :
- Lipid Droplet Partitioning :
Table 1: Competitive Binding Dynamics of this compound
Probe | Displacement Efficiency (vs. This compound) | Specificity for Peroxisomes |
---|---|---|
PeroxiSPY650 | 50% reduction at 1:1.2 µM ratio | High (no lipid droplet spillover) |
This compound | N/A | Moderate (spillover at high concentrations) |
Reactivity in Derivative Formation
This compound serves as a precursor for fluorescent phospholipids. Its carboxylic acid group enables conjugation reactions:
- Esterification : Forms fluorescent phospholipids for membrane labeling .
- Amidation : Used to create targeted probes for specific organelles or proteins .
Environmental Sensitivity and Stability
- pH Insensitivity : Fluorescence remains stable across physiological pH ranges .
- Oxidation Resistance : Retains fluorescence under oxidative conditions, unlike Nile Red .
Table 2: Key Features of this compound vs. Other Lipid Stains
Mechanistic Insights from Recent Studies
Scientific Research Applications
Scientific Research Applications
Bodipy 558/568 C12 has a wide array of applications across different scientific domains:
Cellular Imaging and Lipid Dynamics
- Lipid Droplet Visualization : this compound is extensively used to label lipid droplets in live cells. Its ability to stain neutral lipids allows researchers to monitor lipid accumulation and dynamics in real-time using fluorescence microscopy .
- Case Study : A study utilized this compound to visualize lipid droplet formation in human kidney cells (HK-2) under various treatments. The fluorescence intensity correlated with lipid droplet accumulation, providing insights into cellular lipid metabolism .
Metabolic Studies
- Fatty Acid Metabolism : The compound is instrumental in studying fatty acid metabolism by tracking the transfer of fatty acids from lipid droplets to other cellular compartments. Its fluorescent properties enable researchers to observe metabolic pathways and interactions in live cells .
- Comparison with Other Probes : Unlike other fluorescent fatty acids, such as AP-C12, this compound shows slower β-oxidation rates, making it a valuable tool for examining specific metabolic processes .
Diagnostic Applications
- Lipid-Related Disorders : In medical research, this compound is employed to detect and analyze disorders associated with lipid metabolism. Its ability to localize neutral lipids aids in the diagnosis of conditions like steatosis and other metabolic syndromes .
Industrial Applications
- Fluorescent Dyes Development : The compound's unique properties make it suitable for developing fluorescent dyes and sensors for various industrial applications, including quality control and environmental monitoring .
Preparation of Staining Solution
- Stock Solution : Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (1-10 mM).
- Working Solution : Dilute the stock solution in serum-free medium or phosphate-buffered saline (PBS) to achieve a working concentration of 1-10 µM.
Cell Staining Procedure
- For suspension cells: Centrifuge and wash cells with PBS before adding the working solution.
- For adherent cells: Incubate on coverslips with the dye solution for optimal time (5-30 minutes), then wash with culture medium.
Mechanism of Action
Bodipy 558/568 C12 exerts its effects through fluorescence resonance energy transfer (FRET) mechanisms. The compound’s fluorescent properties allow it to act as a donor or acceptor in FRET-based assays, enabling the detection of molecular interactions and dynamics. The primary molecular targets include lipid droplets and other lipid-containing structures within cells .
Comparison with Similar Compounds
Bodipy 493/503: Another Bodipy dye with different excitation/emission maxima.
Nile Red: A fluorescent dye used for staining lipids.
DiI and DiR: Fluorescent dyes used for labeling cell membranes .
Uniqueness: Bodipy 558/568 C12 is unique due to its relative insensitivity to environmental changes and its ability to fluoresce in both aqueous and lipid environments. This makes it highly versatile for various applications in fluorescence imaging and labeling .
Biological Activity
Bodipy 558/568 C12, also known as BODIPY-C12, is a fluorescent compound extensively utilized in biological research for its ability to label lipid droplets and study lipid dynamics in live cells. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in research, and notable case studies.
This compound is chemically identified as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid. Its structure features a hydrophobic dodecanoic acid tail that facilitates its partitioning into lipid droplets within cells. The compound exhibits high quantum yield and sharp emission peaks, making it suitable for fluorescence microscopy applications.
Mechanism of Action:
- Partitioning into Lipid Droplets: The hydrophobic tail interacts with fatty acids in lipid droplets while the BODIPY core remains solvated in the less hydrophobic environment. This localization enables effective visualization of lipid droplets through fluorescence microscopy.
- Cellular Permeability: this compound demonstrates good cellular permeability, allowing it to pass through cell membranes and stain lipid droplets effectively.
Applications in Biological Research
This compound is employed in various fields of biological research, particularly in studies involving lipid metabolism and cellular dynamics. Its applications include:
- Tracking Lipid Dynamics: The compound is used to monitor fatty acid transfer from lipid droplets to other cellular compartments. Studies have shown that it can effectively track these processes in real-time, providing insights into lipid metabolism .
- Studying Adipose Tissue Function: In adipose tissue explants, this compound has been used to investigate the insulin-dependent conversion of free fatty acids (FFA) into triglycerides (TAG), highlighting its role in energy storage mechanisms .
- Visualizing Lipid Droplet Formation: Research utilizing pulse-chase assays has demonstrated the compound's ability to visualize the formation and dynamics of lipid droplets in various cell types, including renal cells under specific stimuli like TGF-β1 .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in biological research:
-
Lipid Trafficking in Human Placenta:
A study tracked the movement of this compound across cell layers in human term placental explants. The research provided insights into long-chain fatty acid uptake and trafficking mechanisms, demonstrating that Bodipy-C12 mimics natural lipids effectively due to its intrinsic lipophilicity . -
Adipose Tissue Dynamics:
In an experiment involving white adipose tissue (WAT) explants, this compound was incubated to assess nutrient uptake. The findings indicated that this compound could be metabolized by WAT into TAG via an insulin-dependent mechanism, showcasing its potential for studying metabolic disorders . -
Colocalization Studies:
In HK-2 renal cells treated with TGF-β1, researchers observed significant colocalization between this compound and other lipid markers. This suggested that TGF-β1 treatment induces a redistribution of fatty acids to lipid droplets, which can be monitored using this fluorescent probe .
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. How to optimize Bodipy 558/568 C12 staining protocols for live-cell imaging of lipid droplets?
- Methodological Answer : Prepare a working solution by dissolving this compound in DMSO or ethanol (1–2 mM stock), then dilute to 1–2 µM in cell culture media. Incubate cells for 12–16 hours at 37°C, protected from light. For adherent cells, ensure confluency is ≤80% to avoid overloading. Post-staining, wash cells twice with PBS to remove excess dye. Store stock solutions at -20°C, avoiding freeze-thaw cycles to prevent fluorescence quenching . Validate staining using control cells without the dye and confirm specificity via co-staining with neutral lipid markers like Bodipy 493/503 .
Q. What are the critical controls for ensuring specificity in lipid droplet labeling with this compound?
- Methodological Answer : Include (i) unstained cells to assess autofluorescence, (ii) cells treated with lipid-depleting agents (e.g., triacsin C, an acyl-CoA synthetase inhibitor) to confirm reduced Bodipy signal, and (iii) co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria) to rule out off-target localization. For fixed cells, compare results with live-cell imaging to exclude fixation artifacts . Titrate dye concentrations (0.5–5 µM) to avoid saturation artifacts in high-lipid-content cells .
Advanced Research Questions
Q. How to resolve discrepancies between this compound fluorescence intensity and biochemical lipid quantification (e.g., TLC)?
- Methodological Answer : Fluorescence intensity may not correlate with total lipids due to metabolite interference (e.g., fluorescent acyl-CoA species detected in heterofibrin A1-treated cells ). Perform lipid extraction using chloroform/methanol (2:1 v/v) and analyze via TLC with ethyl acetate/cyclohexane (2.5:1) to separate free fatty acids, triglycerides, and metabolites . Normalize Bodipy fluorescence to protein content or cell count. For dynamic studies, combine pulse-chase labeling (e.g., 12-hour pulse followed by 24-hour chase in HBSS) with confocal quantification of lipid droplet turnover .
Q. How to design experiments tracking lipid-mitochondria interactions using this compound under metabolic stress?
- Methodological Answer : Co-stain cells with this compound (1 µM, 16 hours) and MitoTracker Green (200 nM, 1 hour) in nutrient-deprived media. Use AiryScan super-resolution microscopy to resolve lipid-mitochondria contact sites. For mitochondrial pyruvate blockade, treat cells with UK5099 (5 µM, 24 hours) and quantify Bodipy signal redistribution via Fiji/ImageJ. Include triacsin C-treated controls to distinguish β-oxidation-dependent lipid trafficking . For time-lapse studies, image at 30-minute intervals to capture LD-mitochondria fusion events .
Q. How to interpret unexpected fluorescent metabolites in TLC when using this compound?
- Methodological Answer : Bands resolving between free this compound (Rf = 0.19) and cholesterol (Rf = 0.23) may indicate acyl-CoA intermediates (e.g., Bodipy-C12-CoA). Confirm via enzymatic assays (e.g., acyl-CoA synthetase inhibition with triacsin C ). For hepatocyte studies, combine this compound with BODIPY FL C12 to differentiate nascent vs. preformed lipid droplets during metabolic perturbations (e.g., DZA treatment ). Use LC-MS to identify metabolites if TLC resolution is insufficient .
Q. Methodological Tables
Table 1: Key Parameters for this compound Staining
Parameter | Optimal Range | References |
---|---|---|
Stock Concentration | 1–2 mM (in DMSO) | |
Working Concentration | 0.5–5 µM | |
Incubation Time | 12–16 hours | |
Co-staining Compatibility | MitoTracker, Hoechst 33342 |
Table 2: Troubleshooting Common Artifacts
Q. Critical Considerations
- Dynamic Range : this compound exhibits pH and polarity insensitivity but may saturate in lipid-rich cells. Use lower concentrations (0.5 µM) for adipocytes or hepatocytes .
- Multi-Omic Integration : Pair fluorescence imaging with metabolomics (e.g., 13C-glucose tracing) to link lipid trafficking to mitochondrial β-oxidation .
- Ethical Reporting : Disclose all image adjustments (e.g., brightness/contrast) in methods to ensure reproducibility .
Properties
IUPAC Name |
12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIDILRCYWCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.